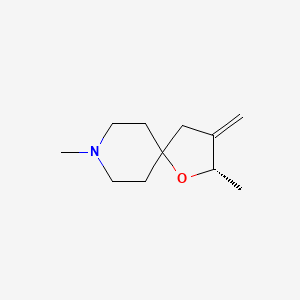
CARBOXYMETHYL β-GLUCAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymethyl β-glucan is a derivative of β-glucan, a polysaccharide widely found in the cell walls of bacteria, fungi, algae, and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxymethyl β-glucan is typically synthesized through the carboxymethylation of β-glucan. The process involves the reaction of β-glucan with monochloroacetic acid in an alkaline medium. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired degree of substitution .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale carboxymethylation processes. The β-glucan is first extracted from natural sources, such as yeast or oats, and then subjected to carboxymethylation using monochloroacetic acid and sodium hydroxide. The resulting product is purified and dried to obtain this compound in a powdered form .
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl β-glucan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehyde or carboxyl groups.
Reduction: Reduction reactions can convert carboxyl groups to hydroxyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its properties for specific applications .
Scientific Research Applications
Carboxymethyl β-glucan has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.
Biology: Acts as an immunostimulant, enhancing the immune response in biological systems.
Medicine: Utilized in drug delivery systems, wound healing, and as an adjuvant in vaccines.
Industry: Employed in the food industry as a dietary fiber and in cosmetics for its moisturizing properties
Mechanism of Action
Carboxymethyl β-glucan exerts its effects primarily through its interaction with immune cells. It binds to specific receptors on the surface of immune cells, such as macrophages and dendritic cells, triggering a cascade of immune responses. This interaction leads to the activation of various signaling pathways, resulting in the production of cytokines and other immune mediators .
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: Another carboxymethylated polysaccharide with similar applications in drug delivery and as a stabilizer.
Hydroxyethyl β-glucan: A derivative of β-glucan with hydroxyethyl groups, used for its enhanced solubility and bioactivity.
Uniqueness
Carboxymethyl β-glucan is unique due to its specific immunostimulant properties and its ability to form stable complexes with other molecules, making it highly effective in drug delivery and vaccine formulations .
Properties
CAS No. |
133875-94-2 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
0 |
Synonyms |
Carboxymethylglucan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




